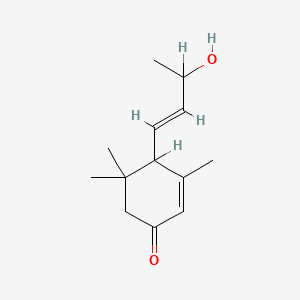
3-Amino-5-phenylpentanoic acid
Vue d'ensemble
Description
3-Amino-5-phenylpentanoic acid is a compound with the molecular weight of 193.25 . It is a white to yellow solid and its IUPAC name is 3-amino-5-phenylpentanoic acid .
Synthesis Analysis
The synthesis of 3-Amino-5-phenylpentanoic acid has been described in a study . The study used a visible light-mediated [2+2] photocycloaddition of amide-linked dienes . The bicyclic key structures could be readily transformed into γ-cyclobutane amino acids . For the obtained racemic 3-phenyl-2-aminocyclobutane-1-carboxylic acid, the resolution with chiral oxazolidin-2-one is demonstrated to allow access to both enantiomers .Molecular Structure Analysis
The molecular structure of 3-Amino-5-phenylpentanoic acid is represented by the linear formula C11H15NO2 . The InChI code for this compound is provided .Physical And Chemical Properties Analysis
3-Amino-5-phenylpentanoic acid is a white to yellow solid . It has a molecular weight of 193.25 and its IUPAC name is 3-amino-5-phenylpentanoic acid .Applications De Recherche Scientifique
Synthesis and Resolution in Amino Acids
3-Amino-5-phenylpentanoic acid (App) is a constituent amino acid in AM-toxins. Its L-form has been synthesized and resolved in studies examining amino acids like Amp and Ahp. The process involves hydrolysis and decarboxylation techniques, highlighting its significance in amino acid research (Shimohigashi et al., 1976).
Inhibition of HIV-1 Protease
Research has been conducted on inhibitors containing isomers of 4-amino-3-hydroxy-5-phenylpentanoic acid for HIV-1 protease inhibition. The use of the (3S,4S) isomer in a specific sequence resulted in a potent inhibitor, demonstrating its potential in antiviral drug development (Raju & Deshpande, 1991).
Selective Inhibition of Gamma-Aminobutyric Acid Aminotransferase
Studies have explored the selective inhibition of gamma-aminobutyric acid (GABA) aminotransferase by derivatives of 4-amino-5-fluoro-3-phenylpentanoic acid. This research is relevant in understanding the enzyme’s behavior and potential therapeutic applications (Silverman & Nanavati, 1990).
Marine Bacterial Peptides
A peptide, thalassospiramide G, discovered in marine bacteria, contains 4-amino-3-hydroxy-5-phenylpentanoic acid. Its structure and bioactivity, including inhibition of nitric oxide production, are areas of interest in marine drug discovery (Um et al., 2013).
Protease Inhibitor Synthesis
Research on analogues of the protease inhibitor pepstatin incorporates derivatives of 4-amino-3-hydroxy-5-phenylpentanoic acid. This work contributes to understanding protease inhibition mechanisms, essential for developing inhibitors for diseases like HIV (Rich et al., 1980).
Enzymatic Reduction Studies
Studies on the enzymatic reduction of N-Boc-4S-amino-3-oxo-5-phenylpentanoic acid methylester, a key intermediate in statin analogue synthesis, provide insights into enzymatic processes relevant in pharmaceutical manufacturing (Nassenstein et al., 1992).
Inhibitory Studies on Nitric Oxide Synthase
Research on S-2-amino-5-azolylpentanoic acids, related to L-ornithine, focuses on inhibiting nitric oxide synthases. Such studies are critical in understanding and potentially treating conditions associated with nitric oxide dysregulation (Ulhaq et al., 1998).
Safety and Hazards
Mécanisme D'action
Target of Action
3-Amino-5-phenylpentanoic acid primarily targets the proteins cathepsin K and cathepsin L2 . These proteins are lysosomal cysteine proteases involved in protein degradation, which plays a crucial role in various physiological and pathological processes.
Mode of Action
It is known that the compound interacts with these targets, potentially influencing their activity and thus affecting the protein degradation process .
Result of Action
Given its targets, it is likely to influence processes related to protein degradation and turnover, potentially affecting cellular function and homeostasis .
Propriétés
IUPAC Name |
3-amino-5-phenylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJYCYZKUNRKFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347590 | |
| Record name | 3-Amino-5-phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-phenylpentanoic acid | |
CAS RN |
91247-38-0 | |
| Record name | 3-Amino-5-phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 91247-38-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromobenzo[c]phenanthrene](/img/structure/B3038743.png)

![6-Amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3038748.png)


![Bicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B3038752.png)

![2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3038755.png)

![6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B3038759.png)
![3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3038760.png)
![3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B3038762.png)

![6,7-dimethoxy-9-(2-nitrophenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B3038765.png)